2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid
Description
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid (CAS: 58349-96-5) is a heterocyclic compound featuring an isoindoline core substituted with a tert-butoxycarbonyl (Boc) protective group at the 2-position and a carboxylic acid moiety at the 5-position. This structure is critical in pharmaceutical synthesis, particularly as an intermediate for anticancer agents and other bioactive molecules . The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization, such as amide bond formation .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVSWGUHNFPCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586079 | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-71-9 | |
| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The laboratory synthesis of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid centers on the protection of the secondary amine in isoindoline-5-carboxylic acid. The reaction employs di-tert-butyl dicarbonate (Boc anhydride) as the Boc source, facilitated by a mild base such as triethylamine (TEA) in an aprotic solvent.
Stepwise Procedure:
-
Substrate Activation: Dissolve isoindoline-5-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 equiv) to deprotonate the amine, forming a reactive intermediate.
-
Boc Protection: Introduce Boc anhydride (1.1 equiv) dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
-
Workup: Quench the reaction with aqueous HCl, extract with DCM, and purify via recrystallization or column chromatography.
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Boc anhydride, displacing the tert-butoxide leaving group.
Table 1: Standard Laboratory Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0°C (initial), RT (main) |
| Reaction Time | 12–24 hours |
| Yield | 75–85% (reported) |
Optimization of Reaction Conditions
Yield and purity depend on solvent selection, stoichiometry, and reaction duration. Polar aprotic solvents like tetrahydrofuran (THF) may accelerate the reaction but risk side reactions with the carboxylic acid group. Substituent-sensitive substrates necessitate lower temperatures (0–5°C) to minimize epimerization.
Industrial-Scale Production
Process Intensification Techniques
Industrial synthesis prioritizes scalability, cost-efficiency, and reproducibility. Continuous flow reactors (CFRs) replace batch reactors to enhance heat/mass transfer and reduce reaction times.
Key Industrial Modifications:
-
Catalytic Efficiency: Use of immobilized bases (e.g., polymer-supported TEA) to simplify purification.
-
Solvent Recovery: Closed-loop systems for DCM recycling, minimizing waste.
-
Automated Monitoring: In-line FTIR and HPLC for real-time quality control.
Table 2: Laboratory vs. Industrial Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-Bottom) | Continuous Flow |
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 75–85% | 85–92% |
| Purification | Column Chromatography | Crystallization |
Case Study: Pilot Plant Production
A 2023 pilot study demonstrated a 90% yield using a microfluidic CFR at 25°C with a residence time of 30 minutes. The process achieved >99% purity by eliminating intermediate isolation steps.
Analytical Characterization and Quality Control
Structural Confirmation
Post-synthesis analysis ensures the integrity of the Boc group and carboxylic acid moiety:
-
NMR Spectroscopy: ¹H NMR (CDCl₃) shows characteristic tert-butyl singlet at δ 1.45 ppm and aromatic protons at δ 7.5–8.0 ppm.
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 263.29 [M+H]⁺.
Table 3: Key Spectroscopic Data
| Technique | Diagnostic Signal |
|---|---|
| ¹H NMR | δ 1.45 (s, 9H, Boc CH₃) |
| ¹³C NMR | δ 155.2 (C=O, Boc) |
| IR | 1745 cm⁻¹ (C=O stretch) |
Purity Assessment
HPLC with UV detection (λ = 254 nm) quantifies residual solvents and byproducts. Industrial batches typically exceed 99.5% purity.
| Parameter | Recommendation |
|---|---|
| PPE | Gloves, goggles, lab coat |
| Ventilation | Fume hood required |
| Spill Management | Absorb with inert material |
| Disposal | Incineration per local regulations |
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions, enabling controlled amine liberation. For example:
-
Reagents/Conditions : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane .
-
Mechanism : Acid-catalyzed cleavage of the carbamate bond generates a free amine and releases CO₂ and tert-butanol .
-
Application : Deprotection is a critical step in peptide synthesis, allowing sequential coupling of amino acid residues .
Alkylation and Functionalization
The Boc-protected amine facilitates regioselective alkylation:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc protection | (Boc)₂O, triethylamine, CH₂Cl₂ | Stable intermediate for further reactions |
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated derivatives (e.g., 12–14 ) |
Post-alkylation intermediates are pivotal for synthesizing discoidin domain receptor 1 (DDR1) inhibitors, demonstrating therapeutic potential in fibrosis and cancer .
Coupling Reactions
The carboxylic acid moiety participates in amide bond formation:
-
Buchwald–Hartwig Amination : Coupling with 5-bromopyrimidine using Pd catalysts yields pyrimidine-substituted isoindolines (e.g., 25–29 ) .
-
Carbodiimide-Mediated Coupling : EDCI/HOBt activates the carboxylic acid for reactions with amines, forming pharmacologically active amides (e.g., DDR1 inhibitors) .
Hydrolysis and Decarboxylation
Ester derivatives of the compound undergo hydrolysis:
-
Product : Regeneration of the carboxylic acid group (e.g., conversion of 27 to 30 ) .
Decarboxylation under thermal or basic conditions removes CO₂, forming simpler isoindoline derivatives for structural diversification.
Cyclization and Rearrangement
Under acidic or thermal conditions, the compound participates in cyclization:
-
Mechanism : Ring-chain tautomerization generates iminium or sulfonium intermediates, enabling lactam formation (e.g., bicyclic oxathiane-γ-lactam systems) .
Comparative Reactivity Table
Mechanistic Insights
-
Acid-Catalyzed Reactions : Protonation of the Boc group triggers carbamate cleavage, forming a stable tert-butyl cation .
-
Nucleophilic Substitution : After deprotection, the amine acts as a nucleophile in SN2 reactions (e.g., with bromopyrimidines) .
-
DFT Studies : Computational models confirm the role of cationic intermediates (e.g., sulfonium ions) in stereoselective transformations .
This compound’s reactivity profile underscores its utility in synthesizing complex molecules, particularly in medicinal chemistry. Future research may explore its use in covalent inhibitor design or as a scaffold for asymmetric catalysis.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- IUPAC Name : 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid
- CAS Number : 149353-71-9
The compound features a tert-butoxycarbonyl (Boc) group that serves as a protective group for amines during various chemical reactions, enhancing the stability and solubility of the compound in organic solvents.
Organic Synthesis
Boc-isoindoline is widely used as an intermediate in organic synthesis. It facilitates the formation of complex molecules through various chemical reactions, such as:
- Substitution Reactions : The Boc group can be replaced with other functional groups to create derivatives with enhanced properties.
- Oxidation and Reduction : The compound can undergo oxidation to yield oxo derivatives or reduction to form amines, making it versatile for synthesizing different classes of compounds.
Medicinal Chemistry
The compound plays a crucial role in drug development:
- Peptide Synthesis : It is employed as a protecting group for amino acids during peptide synthesis. This protection prevents unwanted reactions at the amine site, allowing for selective modifications.
- Pharmaceutical Development : Research indicates that derivatives of Boc-isoindoline exhibit biological activities, including enzyme inhibition and potential therapeutic effects against various diseases.
Biochemical Studies
Boc-isoindoline is utilized in biochemical research to study:
- Enzyme Mechanisms : It aids in understanding enzyme-ligand interactions by providing a stable scaffold for binding studies.
- Protein Interactions : The compound can be used to investigate protein folding and stability through its incorporation into peptide sequences.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, Boc-isoindoline was used to protect specific amino acids. The removal of the Boc group under acidic conditions allowed for the formation of cyclic structures with high yields and purity. This method demonstrated the effectiveness of Boc protection in achieving complex peptide architectures.
Case Study 2: Drug Development
Research on ROR-gamma inhibitors highlighted the use of Boc-isoindoline derivatives. One specific study synthesized (S)-2-(tert-butoxycarbonyl)-1-ethylisoindoline-5-carboxylic acid, which showed promising activity against ROR-gamma, a target for autoimmune diseases. This case illustrates the potential of Boc derivatives in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl 5-aminoisoindoline-2-carboxylate Oxalate (CAS: 2061979-87-9)
- Structure: Replaces the 5-carboxylic acid with an amino group, forming an oxalate salt.
- Molecular Formula: C28H38N4O8 (salt form) vs. C14H17NO4 (estimated for target compound).
- Key Differences: The amino group increases nucleophilicity, enabling coupling reactions, while the oxalate salt improves crystallinity for purification .
- Applications : Used in peptide synthesis and as a precursor for fluorescent probes .
2-(Tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic Acid (CAS: 2101238-67-7)
- Structure : Features a methylsulfonyl group at the 5-position and carboxylic acid at the 1-position.
- Molecular Formula: C15H19NO6S.
- Key Differences : The sulfonyl group is electron-withdrawing, enhancing electrophilicity for nucleophilic substitution reactions. Positional isomerism (1-carboxylic acid vs. 5-carboxylic acid) alters steric and electronic properties .
- Applications : Explored in kinase inhibitor development due to its polar sulfonyl moiety .
7-Bromo-2-(tert-butoxycarbonyl)isoindoline-5-carboxylic Acid (CAS: 2728327-69-1)
- Structure : Bromine substitution at the 7-position introduces halogenation.
- Key Differences: Bromine enhances molecular weight (C14H16BrNO4) and enables cross-coupling reactions (e.g., Suzuki-Miyaura). The halogen also influences lipophilicity and binding affinity in drug candidates .
- Applications : Intermediate for radiolabeled tracers or brominated therapeutics .
Core Structure Variations
5-Tert-butoxycarbonylamino-2-chloro-nicotinic Acid (CAS: 885277-14-5)
- Structure: Nicotinic acid (pyridine) core instead of isoindoline, with Boc-protected amino and chloro substituents.
- Molecular Formula : C11H13ClN2O4.
- Key Differences : The aromatic pyridine ring offers distinct electronic properties, affecting solubility and metabolic stability. The chloro group directs regioselective reactions .
- Applications : Used in antiviral and antibacterial agents .
Tabulated Comparison
*Estimated based on structural analysis.
Biological Activity
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid (commonly referred to as Boc-isoindoline) is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of Boc-isoindoline, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13NO4
- Molecular Weight : 233.24 g/mol
Boc-isoindoline derivatives have been explored for their ability to interact with various biological targets. The compound's structure allows it to act as a modulator for specific receptors and enzymes, making it a candidate for therapeutic applications in various diseases.
Key Mechanisms:
- Inhibition of Enzymes : Some studies indicate that Boc-isoindoline can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound has shown promise in modulating receptors related to inflammation and neurodegenerative diseases, suggesting a role in therapeutic strategies targeting these conditions.
Antiviral Activity
Research has demonstrated that certain isoindoline derivatives exhibit antiviral properties. For instance, compounds derived from isoindoline structures have been tested against Hepatitis C Virus (HCV) NS3/4A protease, showing promising results in inhibiting viral replication.
| Compound | IC50 (μM) | LC50 (μM) | Therapeutic Index |
|---|---|---|---|
| Compound 22 | 0.64 | 2.24 | 3.5 |
| Compound 21 | 1.5 | 3.0 | 2.0 |
The therapeutic index indicates the safety margin of these compounds, with higher values suggesting better safety profiles in clinical settings .
Neuroprotective Effects
Boc-isoindoline has also been investigated for its neuroprotective effects. In preclinical models of neurodegenerative diseases, such as Alzheimer’s, it has shown potential in reducing neuronal apoptosis and inflammation.
Toxicological Studies
Despite its therapeutic potential, the toxicity profile of Boc-isoindoline derivatives must be carefully assessed. Studies indicate varying degrees of cytotoxicity depending on the specific structural modifications made to the isoindoline core.
Environmental Impact
The environmental persistence of Boc-isoindoline compounds raises concerns regarding their ecological footprint. Studies suggest that while these compounds may degrade under certain conditions, their metabolites could exhibit prolonged biological activity, necessitating further environmental assessments.
Q & A
(Basic) What are the optimal synthetic conditions for preparing 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, and how can side reactions involving the Boc group be minimized?
Answer:
A common approach involves refluxing a mixture of sodium acetate and the isoindoline precursor in acetic acid to introduce the Boc group. However, the Boc group is acid-labile, so prolonged exposure to acidic conditions (e.g., extended reflux times) must be avoided. Monitoring reaction progress via TLC or HPLC every 1–2 hours is critical. Post-reaction, rapid neutralization (e.g., with NaHCO₃) and cold recrystallization from DMF/acetic acid mixtures can isolate the product while preserving the Boc group .
(Basic) What purification and characterization methods are recommended for this compound?
Answer:
- Purification: Recrystallization using mixed solvents (e.g., DMF/acetic acid) effectively removes unreacted starting materials. For impurities with similar polarity, flash chromatography (silica gel, ethyl acetate/hexane gradients) is advised.
- Characterization:
- NMR: Compare ¹H/¹³C shifts with analogous Boc-protected isoindoline derivatives (e.g., δ ~1.4 ppm for tert-butyl protons).
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 278.1 (calculated for C₁₄H₁₇NO₄).
- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .
(Advanced) How can contradictions in crystallographic data (e.g., chirality assignment) be resolved during structural refinement?
Answer:
Use SHELXL for refinement and validate enantiomorph polarity via the Flack (η) and x parameters. For near-centrosymmetric structures, the x parameter (based on twin-component scattering) is more reliable than η, which may yield over-precise or false chirality indicators. Simulated data comparisons (e.g., using ’s methodology) can benchmark refinement accuracy .
(Advanced) How does the Boc group’s stability vary under common reaction conditions, and how can degradation be mitigated?
Answer:
The Boc group is stable in weakly acidic/neutral conditions but hydrolyzes in strong acids (e.g., HCl > 1M) or bases (e.g., NaOH > 0.1M). To prevent cleavage:
- Avoid temperatures >80°C in protic solvents.
- Use buffered conditions (pH 4–7) during coupling reactions.
- Monitor degradation via LC-MS (look for m/z 174.1, corresponding to tert-butyl cation) .
(Advanced) What strategies address low solubility in aqueous/organic reaction media?
Answer:
- Co-solvent Systems: Use DMSO/water (1:4) or THF/MeOH (3:1) to enhance solubility.
- Salt Formation: React the carboxylic acid with NaHCO₃ to form a sodium salt, improving aqueous solubility.
- Derivatization: Temporarily protect the carboxylic acid as a methyl ester (later deprotected with LiOH) .
(Advanced) How can byproducts from isoindoline ring instability be identified and suppressed?
Answer:
Isoindoline rings may undergo oxidation or rearrangement under harsh conditions.
- Byproduct Identification: Use HPLC-MS to detect dimers (m/z ~535) or dehydrogenated products (m/z 276).
- Mitigation: Conduct reactions under inert gas (N₂/Ar) and add radical inhibitors (e.g., BHT) at 0.1–1 mol% .
(Advanced) What advanced techniques validate enantiomeric purity in chiral derivatives of this compound?
Answer:
- X-ray Crystallography: Use the x parameter in SHELXL for centrosymmetric twin refinement to confirm absolute configuration.
- Chiral HPLC: Employ a Chiralpak IA-3 column (hexane/IPA 90:10, 1 mL/min) to resolve enantiomers.
- VCD Spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-calculated models .
(Advanced) How can NMR signal overlap from the Boc group and isoindoline protons be resolved?
Answer:
- 2D NMR: HSQC and HMBC correlate ¹H-¹³C signals, distinguishing overlapping peaks (e.g., isoindoline CH₂ vs. Boc CH₃).
- Variable Temperature NMR: At 253K, restricted rotation of the Boc group splits broad singlet protons into distinct signals.
- Deuteration: Exchange labile protons with D₂O to simplify coupling patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
